![molecular formula C13H12N4O2 B14315850 N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea CAS No. 106344-89-2](/img/structure/B14315850.png)
N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea is a compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, detection, and mitigation in various products, including pharmaceuticals and food items .
Vorbereitungsmethoden
The synthesis of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea typically involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrosating agents. Common synthetic routes include:
Nitrosation Reaction: This involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrous acid or other nitrosating agents under acidic conditions.
Industrial Production: Industrial methods may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: The compound is studied for its potential biological effects, including its carcinogenic properties.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea can be compared with other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share similar nitrosation mechanisms but differ in their specific structures and reactivity . The uniqueness of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea lies in its specific molecular structure, which includes a pyridin-3-yl group, making it a valuable compound for studying the effects of different substituents on nitrosamine reactivity .
Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine .
Eigenschaften
106344-89-2 | |
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
1-nitroso-3-phenyl-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H12N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h1-9H,10H2,(H,15,18) |
InChI-Schlüssel |
UJIUVDKYCSGEGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)N(CC2=CN=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.